REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[Na].Br[C:6]1[S:10][C:9]([NH2:11])=[N:8][C:7]=1[CH2:12][CH3:13]>CO>[CH2:12]([C:7]1[N:8]=[C:9]([NH2:11])[S:10][C:6]=1[O:2][CH3:1])[CH3:13] |f:0.1,^1:3|
|
Name
|
Sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.186 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0.519 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N=C(S1)N)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured
|
Type
|
EXTRACTION
|
Details
|
twofold extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1N=C(SC1OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.298 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |